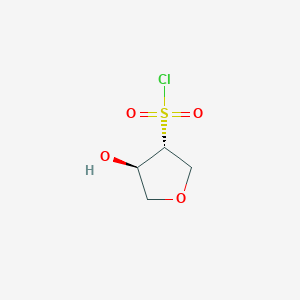

(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride

Vue d'ensemble

Description

(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a sulfonyl chloride group, which is highly reactive and useful for various chemical transformations. The presence of the hydroxy group and the oxolane ring adds to its versatility, making it a valuable intermediate in the synthesis of complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride typically involves the reaction of a suitable oxolane derivative with a sulfonyl chloride reagent. One common method includes the use of (3R,4R)-4-hydroxyoxolane as the starting material, which is then treated with chlorosulfonic acid under controlled conditions to yield the desired product . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Formation from Hydroxyl Precursors

Sulfonyl chlorides are typically synthesized by chlorinating hydroxyl groups in sulfonic acids. For oxolane derivatives, this could involve:

-

Reactive Chlorination Agents :

-

POCl₃ : A common reagent for converting hydroxyl groups to chlorides. For example, 4-hydroxycoumarin-3-sulfonic acid was converted to 4-chlorocoumarin-3-sulfonyl chloride using POCl₃ under reflux conditions .

-

Oxalyl Chloride : Used in carbohydrate derivatives (e.g., 1,6:3,4-dianhydro-β-D-talopyranose) to generate reactive intermediates .

-

Table 1: Synthesis Methods for Sulfonyl Chlorides

| Reagent | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| POCl₃ | Reflux in solvent (e.g., dioxane) | ~85% | |

| Oxalyl chloride | -70°C to room temperature | 87.9% |

Late-Stage Functionalization

Sulfonyl chlorides can also be generated from sulfonamides using selective activation methods. For example, pyrylium salts (e.g., Pyry-BF₄) with MgCl₂ enable selective conversion of sulfonamides to chlorides under mild conditions .

Nucleophilic Substitution

The sulfonyl chloride group acts as an electrophile, undergoing substitution with nucleophiles (e.g., amines, alcohols):

-

Mechanism : Proceeds via an Sₙ2-like pathway, with leaving of Cl⁻ and formation of a sulfonate ester .

-

Rate Factors :

Table 2: Reactivity Trends in Sulfonyl Chlorides

| Substituent | Effect on Rate Constant (vs. Unsubstituted) | Reference |

|---|---|---|

| Para-alkyl | Reduced (inductive deactivation) | |

| Ortho-alkyl | Increased (steric compression) |

Hydrolytic Instability

Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis, forming sulfonic acids:

-

Decomposition Pathway :

Ring-Opening Reactions

The oxolane ring may participate in nucleophilic ring-opening reactions, especially under basic conditions. For example, analogous compounds like pyrido-thiadiazinobenzopyranone dioxides decompose via thiadiazine ring cleavage under aqueous conditions .

Sulfonation Agents

The sulfonyl chloride group enables:

-

Bioconjugation : Reaction with amines (e.g., proteins, peptides) to form sulfonamides.

-

Material Synthesis : Cross-linking in polymers or dyes.

Late-Stage Modification

Methods like Pyry-BF₄ enable selective installation of sulfonyl chlorides in complex molecules, preserving sensitive functional groups .

Analytical Considerations

Applications De Recherche Scientifique

The compound (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride is a specialized chemical with significant applications in various scientific research fields, particularly in medicinal chemistry and biochemistry. This article provides a detailed exploration of its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

Synthesis of Bioactive Compounds :

This compound serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it can be used to create sulfonamide derivatives that exhibit antibacterial properties. Studies have shown that modifications to the sulfonyl chloride group can enhance the pharmacological profile of these compounds.

Drug Development

Targeting Specific Biological Pathways :

Research indicates that this compound is utilized in developing inhibitors for specific enzymes involved in disease pathways. For example, it has been explored as a potential inhibitor of certain kinases implicated in cancer progression.

Chemical Biology

Probes for Biological Studies :

The compound can be functionalized to create probes that help study biological processes. These probes are essential for understanding enzyme mechanisms and cellular interactions at a molecular level.

Material Science

Development of Functional Materials :

In material science, this compound can be used to synthesize polymers with specific properties. Its ability to form stable bonds with various substrates makes it useful in creating coatings and adhesives with enhanced performance characteristics.

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Sulfonamidation | Sulfonamide Derivative A | 85 | |

| Alkylation | Alkylated Product B | 90 | |

| Functionalization | Probe C | 75 |

Table 2: Biological Activities of Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Antibacterial | 5 | |

| Derivative B | Kinase Inhibition | 10 | |

| Probe C | Enzyme Mechanism Study | N/A |

Case Study 1: Antibacterial Activity

In a study focused on synthesizing new antibacterial agents, researchers modified this compound to produce a series of sulfonamides. These compounds demonstrated significant activity against resistant strains of bacteria, highlighting the potential of this compound in addressing antibiotic resistance.

Case Study 2: Cancer Therapeutics

Another study investigated the use of this compound derivatives as kinase inhibitors. The results showed promising inhibition rates against specific cancer-related kinases, suggesting that these compounds could lead to new therapeutic strategies for cancer treatment.

Mécanisme D'action

The mechanism of action of (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of various derivatives. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in different reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

(3R,4R)-4-Hydroxyoxolane-3-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a chloride.

(3R,4R)-4-Hydroxyoxolane-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.

(3R,4R)-4-Hydroxyoxolane-3-sulfonate: Features a sulfonate ester group instead of a sulfonyl chloride

Uniqueness

(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride is unique due to its combination of a chiral oxolane ring, a hydroxy group, and a highly reactive sulfonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Activité Biologique

(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound involves the introduction of a sulfonyl chloride group into a hydroxylated oxolane framework. This modification is significant as sulfonyl chlorides are known for their high reactivity and versatility in organic synthesis. The compound can be synthesized through nucleophilic substitution reactions involving suitable precursors and reagents under controlled conditions .

Antimicrobial Activity

Sulfonamides, including derivatives like this compound, exhibit antimicrobial properties by acting as antimetabolites. They inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of tetrahydrofolate, leading to impaired DNA synthesis and bacterial cell division .

Enzyme Inhibition

Research indicates that sulfonamides can also inhibit various enzymes beyond those involved in folate metabolism. For example, studies have shown that certain sulfonamide derivatives display inhibitory activity against dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI), both of which are implicated in various diseases including cancer and cardiovascular disorders . The specific activity of this compound against these enzymes remains to be fully elucidated but suggests a promising avenue for therapeutic exploration.

Case Studies

- Anti-HIV Activity : A collection of heterocyclic sulfonamides has been evaluated for anti-HIV activity. Some compounds demonstrated effective inhibition at concentrations ranging from 75 to 100 µM. While specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy in HIV treatment .

- Cancer Therapeutics : The potential of sulfonamide derivatives in cancer treatment has been explored extensively. Compounds exhibiting selective inhibition of cancer-related enzymes could lead to the development of targeted therapies. Initial findings indicate that modifications to the sulfonamide structure can enhance selectivity and potency against tumor cells .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

(3R,4R)-4-hydroxyoxolane-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S/c5-10(7,8)4-2-9-1-3(4)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZBMRHFQNWBFV-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)S(=O)(=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.